Cyclohexyl 2-methylpentanoate
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Overview
Description
Cyclohexyl 2-methylpentanoate is an organic compound with the molecular formula C12H22O2. It is an ester formed from cyclohexanol and 2-methylpentanoic acid. Esters are known for their pleasant odors and are often used in fragrances and flavorings .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyclohexyl 2-methylpentanoate can be synthesized through the esterification reaction between cyclohexanol and 2-methylpentanoic acid. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to drive the equilibrium towards ester formation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous esterification processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method increases efficiency and yield. The use of solid acid catalysts in a fixed-bed reactor can also be employed to facilitate the reaction .
Chemical Reactions Analysis
Types of Reactions
Cyclohexyl 2-methylpentanoate, like other esters, can undergo several types of chemical reactions:
Reduction: Esters can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of an ester with another alcohol, producing a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and an acid or base catalyst.
Major Products Formed
Hydrolysis: Cyclohexanol and 2-methylpentanoic acid.
Reduction: Cyclohexanol and 2-methylpentanol.
Transesterification: A different ester depending on the alcohol used.
Scientific Research Applications
Cyclohexyl 2-methylpentanoate has various applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexyl 2-methylpentanoate primarily involves its hydrolysis by esterases in biological systems. The ester bond is cleaved, releasing cyclohexanol and 2-methylpentanoic acid. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Cyclohexyl acetate: Another ester with a similar structure but different alkyl chain length.
Cyclohexyl butyrate: Similar ester with a butyrate group instead of a 2-methylpentanoate group.
Uniqueness
Cyclohexyl 2-methylpentanoate is unique due to its specific ester linkage and the presence of a cyclohexyl group, which imparts distinct chemical and physical properties compared to other esters. Its specific structure influences its reactivity and applications in various fields .
Properties
CAS No. |
60988-38-7 |
---|---|
Molecular Formula |
C12H22O2 |
Molecular Weight |
198.30 g/mol |
IUPAC Name |
cyclohexyl 2-methylpentanoate |
InChI |
InChI=1S/C12H22O2/c1-3-7-10(2)12(13)14-11-8-5-4-6-9-11/h10-11H,3-9H2,1-2H3 |
InChI Key |
YPSSTFUENXMUKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)C(=O)OC1CCCCC1 |
Origin of Product |
United States |
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